Cross-Panel Antiproliferative Activity Profile: IC₅₀ Quantification Across Five Distinct Human Cancer Cell Lines
Antiproliferative agent-39 exhibits a reproducible IC₅₀ profile across five human cancer cell lines spanning four distinct tissue origins (lung, gastric, fibrosarcoma, breast). The compound demonstrates its highest potency in MCF-7 breast adenocarcinoma cells with an IC₅₀ of 6.3 μM, intermediate activity in A549 (lung), Col2 (colon), and HT1080 (fibrosarcoma) cell lines with IC₅₀ values of 11, 14, and 11 μM respectively, and comparatively weaker activity in SNU-638 gastric cancer cells with an IC₅₀ of 25 μM . In contrast, the closely related indirubin derivative PD 082106 (which incorporates a 6-bromo substitution) exhibits a markedly different potency rank order, with its strongest activity observed in SNU-638 gastric cancer cells (IC₅₀ = 2.1 μM) and weakest in A549 cells (IC₅₀ = 13 μM) .
| Evidence Dimension | IC₅₀ potency rank order and cell line selectivity profile |
|---|---|
| Target Compound Data | IC₅₀ values: MCF-7 (6.3 μM), A549 (11 μM), HT1080 (11 μM), Col2 (14 μM), SNU-638 (25 μM) |
| Comparator Or Baseline | PD 082106 (6-bromoindirubin derivative): IC₅₀ values: SNU-638 (2.1 μM), HT1080 (3.4 μM), HL-60 (leukemia, not tested for agent-39), MCF-7 (5.0 μM), A549 (13 μM) |
| Quantified Difference | Inverted potency rank order: agent-39 shows weakest activity in SNU-638 (IC₅₀ = 25 μM) whereas PD 082106 shows strongest activity in the same cell line (IC₅₀ = 2.1 μM), representing a >10-fold potency differential between these structurally related indirubin derivatives in gastric cancer cells |
| Conditions | Cell proliferation inhibition assays; incubation conditions not fully specified in commercial datasheets |
Why This Matters
This inverted selectivity profile indicates that the 5′-dimethylbutanamide substitution (agent-39) and 6-bromo substitution (PD 082106) produce fundamentally different cellular activity patterns, making agent-39 the appropriate choice for studies requiring selective sparing of gastric cancer cell models while targeting breast and fibrosarcoma lines.
